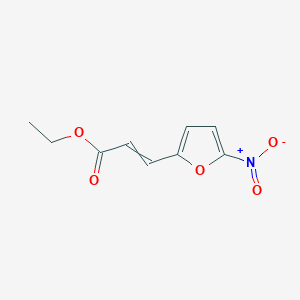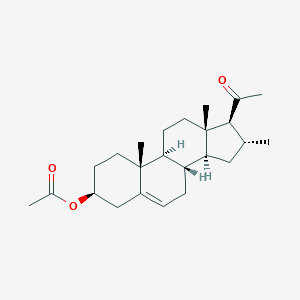![molecular formula C14H16N6O3 B167596 Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester CAS No. 1680-16-6](/img/structure/B167596.png)
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research due to its unique properties and mechanism of action. In
Wirkmechanismus
The mechanism of action of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the inhibition of various enzymes and proteins in the body. The compound binds to the active sites of these enzymes and proteins, thereby preventing their normal functioning. This leads to the disruption of various biological processes, which in turn results in the observed biological effects of the compound.
Biochemische Und Physiologische Effekte
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral properties, inhibiting the replication of various viruses. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties, reducing inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It has a high level of purity, making it suitable for use in various assays and experiments. However, the compound has some limitations, including its toxicity and potential side effects. Careful handling and use of appropriate protective equipment are necessary to ensure the safety of researchers working with the compound.
Zukünftige Richtungen
There are several future directions for research on Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester. One potential direction is the development of new derivatives of the compound with improved properties and efficacy. Another direction is the study of the compound's mechanism of action in more detail, including its interactions with specific proteins and enzymes. The compound's potential applications in the treatment of various diseases, including cancer and viral infections, also warrant further investigation. Additionally, the compound's use as a fluorescent probe for imaging cells and tissues could be further explored.
Conclusion:
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using a specific method and has been found to have antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins in the body. The compound has several advantages for lab experiments, but also has potential limitations and side effects. Future research directions include the development of new derivatives, study of the compound's mechanism of action, and investigation of its potential applications in disease treatment and imaging.
Synthesemethoden
The synthesis of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the reaction between glycine and 2-azido-1H-benzimidazole-1-carbonyl chloride in the presence of butyl alcohol. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has potential applications in various fields of scientific research. The compound has been found to have antimicrobial, antiviral, and anticancer properties. It can be used as a tool for studying the mechanism of action of various biological processes. The compound has also been used as a fluorescent probe for imaging cells and tissues.
Eigenschaften
CAS-Nummer |
1680-16-6 |
|---|---|
Produktname |
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester |
Molekularformel |
C14H16N6O3 |
Molekulargewicht |
316.32 g/mol |
IUPAC-Name |
butyl 2-[(2-azidobenzimidazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H16N6O3/c1-2-3-8-23-12(21)9-16-14(22)20-11-7-5-4-6-10(11)17-13(20)18-19-15/h4-7H,2-3,8-9H2,1H3,(H,16,22) |
InChI-Schlüssel |
APKWSFXQFSKMEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
Kanonische SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
Andere CAS-Nummern |
1680-16-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)



![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)





